molecular formula C10H7ClO3 B13792580 8-Chloro-2H-chromene-3-carboxylic acid CAS No. 885270-80-4

8-Chloro-2H-chromene-3-carboxylic acid

Cat. No.: B13792580
CAS No.: 885270-80-4
M. Wt: 210.61 g/mol
InChI Key: MUCGQLHFTLWZNH-UHFFFAOYSA-N
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Description

8-Chloro-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound features a chromene core with a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with chloroacetic acid in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways involved in inflammation and oxidative stress, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-2H-chromene-3-carboxylic acid is unique due to the presence of the chlorine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chromene derivatives and contributes to its specific properties and applications .

Properties

CAS No.

885270-80-4

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

8-chloro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H7ClO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-4H,5H2,(H,12,13)

InChI Key

MUCGQLHFTLWZNH-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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